Microlenin acetate

Description

Contextualization within Dimeric Sesquiterpene Lactones

Sesquiterpenoids (STs) are a large class of secondary metabolites derived from plants, characterized by their diverse chemical structures and wide-ranging pharmacological activities. nih.gov A specific subgroup of these compounds are dimeric sesquiterpenoids (DSTs), which may exhibit enhanced biological activity and binding affinity to molecular targets compared to their monomeric counterparts. nih.gov

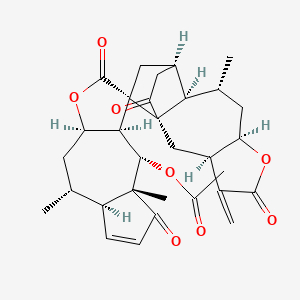

Microlenin (B1213229) acetate (B1210297) belongs to the guaianolide-type of dimeric sesquiterpene lactones. nih.gov The structure of Microlenin acetate is complex, featuring a spiro linkage connecting azulene (B44059) and furan (B31954) rings and multiple chiral centers. ontosight.ai This unique structural arrangement is a key determinant of its biological properties. smolecule.comontosight.ai The presence of an acetate group is also a notable feature, indicating its relationship as an ester derivative of the parent alcohol, microlenin. smolecule.comontosight.ai

Historical Perspective of Isolation and Early Investigations

This compound was first isolated from the plant species Helenium microcephalum, commonly known as smallhead sneezeweed, which is native to Texas. nih.govnih.gov This plant is also the source of its parent compound, microlenin, and other related sesquiterpene lactones such as microhelenin-A, B, and C, and plenolin (B1678521). nih.govlookchem.com

The initial investigations into this compound were part of a broader study on antitumor agents from plant sources. nih.govlookchem.com The structural elucidation of this compound and its co-isolated compounds was accomplished in the late 1970s and early 1980s. nih.govnih.gov Researchers utilized physical methods, chemical transformations, and correlational data to determine the precise structure and stereochemistry of these complex molecules. nih.govlookchem.comchemfaces.com The parent compound, microlenin, was identified as a novel dimeric sesquiterpene lactone whose structure and stereochemistry were established through spectral and single-crystal X-ray analyses. rsc.orgduke.edu

Significance as a Lead Compound in Biomedical Research

This compound is recognized as a significant lead compound in the field of biomedical research, primarily due to its potent antitumor activity. smolecule.com Early studies identified it as the first novel dimeric sesquiterpene lactone to demonstrate significant antileukemic activity. nih.govlookchem.comchemfaces.com

Research has shown that this compound exhibits potent activity against various cancer cell lines, with a particular emphasis on those associated with leukemia. smolecule.com The proposed mechanism of its anticancer action involves the induction of apoptosis, or programmed cell death, in malignant cells. smolecule.com Its parent compound, microlenin, was also shown to inhibit the growth of Ehrlich ascites carcinoma by significantly inhibiting DNA and protein synthesis. nih.gov The effects of microlenin were observed at lower doses compared to other sesquiterpene lactones like helenalin (B1673037), suggesting greater potential as a therapeutic agent. nih.gov

Due to its pronounced antileukemic activity and unique dimeric structure, this compound serves as a valuable model compound for the development of new cancer therapies. smolecule.com It is investigated in medicinal chemistry for the synthesis of new analogs that might possess enhanced or more targeted biological activity. smolecule.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | [(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate | smolecule.com |

| Molecular Formula | C31H36O8 | smolecule.com |

| Molecular Weight | 536.6 g/mol | smolecule.com |

| Class | Dimeric Sesquiterpene Lactone | smolecule.comnih.gov |

Table 2: Research Findings on this compound and Related Compounds

| Compound | Natural Source | Key Research Finding | Source |

| This compound | Helenium microcephalum | The first novel dimeric sesquiterpene lactone with significant antileukemic activity. nih.govlookchem.comchemfaces.com | nih.govlookchem.comchemfaces.com |

| Microlenin | Helenium microcephalum | Inhibits DNA and protein synthesis in Ehrlich ascites carcinoma cells. nih.gov | nih.gov |

| Microhelenin-A, B, C | Helenium microcephalum | Antitumor sesquiterpene lactones isolated alongside this compound. nih.gov | nih.gov |

| Plenolin | Helenium microcephalum | An antitumor sesquiterpene lactone isolated from the same plant source. nih.gov | nih.gov |

Structure

3D Structure

Properties

CAS No. |

60622-42-6 |

|---|---|

Molecular Formula |

C31H36O8 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

[(1S,1'S,3'R,3aR,5R,5aR,7'R,8aR,9S,9'R,9aR,10'R,11'R)-5,8a,9'-trimethyl-4'-methylidene-2,5',8,14'-tetraoxospiro[3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-1,13'-6-oxatetracyclo[9.2.2.01,10.03,7]pentadecane]-9-yl] acetate |

InChI |

InChI=1S/C31H36O8/c1-13-8-21-25(26(37-16(4)32)29(5)19(13)6-7-22(29)33)31(28(36)39-21)11-17-10-23(34)30(31)12-18-15(3)27(35)38-20(18)9-14(2)24(17)30/h6-7,13-14,17-21,24-26H,3,8-12H2,1-2,4-5H3/t13-,14-,17+,18-,19+,20-,21-,24-,25-,26+,29+,30+,31-/m1/s1 |

InChI Key |

VDGINQAPIWMMOD-NACAJPFJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)[C@]4(C[C@@H]5CC(=O)[C@@]46[C@@H]5[C@@H](C[C@@H]7[C@H](C6)C(=C)C(=O)O7)C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C4(CC5CC(=O)C46C5C(CC7C(C6)C(=C)C(=O)O7)C)C(=O)O2 |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Microlenin Acetate

Plant Source Identification: Helenium microcephalum and Related Species

Microlenin (B1213229) acetate (B1210297) is primarily isolated from Helenium microcephalum. lookchem.comnih.gov This plant species is known to produce a variety of sesquiterpene lactones, including microlenin acetate and its related compounds like microhelenins-A, B, and C, and plenolin (B1678521). lookchem.comnih.govresearchgate.net The structural elucidation of these compounds was achieved through physical methods and chemical transformations. nih.gov Research has also been conducted on other species of the Helenium genus, such as Texas Helenium microcephalum, which has yielded new nor-pseudoguaianolides. researchgate.net

Extraction and Fractionation Techniques for Natural Product Enrichment

The initial step in isolating this compound involves the extraction of plant material to create a crude extract enriched with sesquiterpene lactones.

A common approach involves the use of polar organic solvents. For instance, the dried and crushed plant material can be extracted with ethanol. google.com The resulting extract is then concentrated. google.com To further enrich the sesquiterpene lactone fraction, liquid-liquid partitioning is employed. For example, a crude methanol (B129727) extract can be suspended in water and then partitioned with n-hexane to separate compounds based on their polarity. nih.gov Another method involves extracting the plant material with 95% ethanol, followed by partitioning the concentrated crude extract with ethyl acetate. spandidos-publications.com This process aims to maximize the content of sesquiterpene lactones in the ethyl acetate fraction. spandidos-publications.com

More advanced techniques like high-pressure homogenization (HPH) are also being explored for the extraction of sesquiterpene lactones, showing significantly higher yields compared to traditional maceration. researchgate.net

The table below summarizes various extraction and fractionation methods used for sesquiterpene lactones from different plant sources.

| Plant Source | Extraction Solvent | Fractionation/Purification Method | Target Compounds | Reference |

| Helenium microcephalum | Not specified | Physical methods, chemical transformations | This compound, microhelenins-A, B, C, plenolin | nih.gov |

| Inula helenium | Methanol | Partition with n-hexane | Sesquiterpene lactone-rich fraction | nih.gov |

| Inula helenium | 95% Ethanol | Partition with ethyl acetate | Sesquiterpene lactones | spandidos-publications.com |

| Inula helenium | Chloroform | Not specified | Alantolactone, Isoalantolactone | mdpi.com |

| Cichorium intybus | Water maceration | Liquid-liquid extraction with ethyl acetate, reversed-phase chromatography | 11,13-dihydrolactucin, lactucin | nih.gov |

| Tanacetum parthenium | Ethanol, Methanol, or Isopropanol | Differential extraction, column chromatography, recrystallization | Parthenolide | google.com |

Chromatographic Separation Strategies

Following initial extraction and fractionation, chromatographic techniques are essential for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of complex mixtures of natural products. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating sesquiterpene lactones. hplc.eu In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. hplc.euglsciencesinc.com

For the analysis of sesquiterpene lactones, a gradient elution is often employed, where the concentration of the organic solvent is gradually increased. hplc.eu This allows for the separation of compounds with varying polarities. The choice of column, including particle size and pore diameter, is crucial for achieving high resolution. hplc.eu Temperature can also be optimized to improve peak shape and resolution. elementlabsolutions.com

Column chromatography is a fundamental technique for the preparative-scale purification of natural products. labcluster.com Silica gel is a commonly used stationary phase for the separation of sesquiterpene lactones. mdpi.com The separation is achieved by eluting the sample through the column with a solvent system of increasing polarity, often a gradient of n-hexane and ethyl acetate. mdpi.com

The choice of solvent system is critical and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). mdpi.com The fractions collected from the column are then analyzed, and those containing the pure compound are combined. For complex mixtures, multiple column chromatography steps with different solvent systems or stationary phases may be necessary. polypeptide.com

Contemporary Dereplication Techniques for Natural Product Discovery

Dereplication is the rapid identification of known compounds in a crude extract, which allows researchers to focus on novel molecules. Modern dereplication strategies often couple HPLC with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of dereplication. The retention time from the HPLC provides a preliminary characterization, while the mass spectrometer provides the molecular weight and fragmentation pattern of the compound. This data can be compared against databases of known natural products for rapid identification.

The structural characterization of this compound and its related compounds was originally determined through various spectroscopic methods, including NMR and mass spectrometry, which confirmed its intricate molecular framework. smolecule.com

Advanced Structural Characterization and Stereochemical Assignment of Microlenin Acetate

Spectroscopic Elucidation Methods

The foundational characterization of microlenin (B1213229) acetate's molecular structure relies on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, functional groups, and the connectivity of its carbon-hydrogen framework. scribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of microlenin acetate (B1210297). nih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provided the initial data on the number and electronic environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum reveals the chemical shifts, integration (proton count), and coupling constants (J-values) that offer insights into the connectivity of neighboring protons. The ¹³C NMR spectrum indicates the number of distinct carbon environments, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbonyl and other functional group carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were indispensable for assembling the complete molecular structure. COSY spectra establish ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity through bonds, while HMBC spectra reveal correlations between protons and carbons over two to three bonds, which is critical for linking different molecular fragments together. These combined NMR techniques were essential for confirming the dimeric sesquiterpene lactone structure of microlenin acetate. researchgate.net

Table 1: Representative NMR Spectroscopic Data for this compound Note: This table represents the type of data obtained from NMR analysis as described in the literature. Actual chemical shifts are determined experimentally.

| Data Type | Description | Information Gained |

|---|---|---|

| ¹H NMR | Provides chemical shifts (δ) in ppm, signal multiplicity (e.g., s, d, t, q, m), and coupling constants (J) in Hz. | Identifies the chemical environment of each proton and their spatial relationship to neighboring protons. |

| ¹³C NMR | Provides chemical shifts (δ) in ppm for each unique carbon atom. | Determines the number of distinct carbon atoms and identifies their functional type (e.g., C=O, C=C, C-O, CH₃, CH₂, CH). |

| COSY | A 2D spectrum showing correlations between J-coupled protons. | Establishes proton-proton connectivity within spin systems, helping to map out molecular fragments. |

| HMBC | A 2D spectrum showing correlations between protons and carbons separated by 2-3 bonds. | Links together different spin systems and functional groups, crucial for determining the overall carbon skeleton. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. dntb.gov.ua For this compound, HRMS provides an extremely precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula. smolecule.com The established molecular formula for this compound is C₃₁H₃₆O₈. smolecule.com This information is fundamental, as it constrains the possible structures and corroborates data from other spectroscopic methods like NMR.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₁H₃₆O₈ |

| Molecular Weight | 536.6 g/mol. smolecule.com |

| Calculated Exact Mass | 536.2359 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule. scribd.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, IR spectroscopy would confirm the presence of key functional groups such as ester carbonyls (from the acetate group), lactone carbonyls, and ketone carbonyls, as well as carbon-carbon double bonds (C=C). scribd.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for identifying conjugated systems, known as chromophores. In this compound, the α,β-unsaturated ketone and lactone moieties act as chromophores, producing characteristic absorption maxima (λmax) in the UV spectrum. scribd.comuni-freiburg.de

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy Type | Functional Group | Expected Absorption Range |

|---|---|---|

| IR | Ester & Lactone C=O stretch | ~1770-1735 cm⁻¹ |

| Ketone C=O stretch | ~1725-1705 cm⁻¹ | |

| C=C stretch | ~1680-1620 cm⁻¹ | |

| UV-Vis | α,β-Unsaturated Carbonyls | λmax ~210-250 nm (π→π) and ~300-330 nm (n→π) |

X-ray Crystallography for Solid-State Structural Confirmation

Single-crystal X-ray diffraction (XRD) is widely regarded as the most definitive method for determining the atomic and molecular structure of a crystalline compound. ias.ac.inanton-paar.com This technique provides a precise three-dimensional model of a molecule's structure in the solid state, revealing exact bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org The process involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgiastate.edu The angles and intensities of the diffracted X-rays are used to generate an electron density map, from which the positions of individual atoms can be determined. wikipedia.orgiastate.edu

For a molecule as complex as this compound, which possesses a dimeric sesquiterpene lactone framework, X-ray crystallography is crucial for validating the proposed structure. ontosight.ai Research on the parent compound, microlenin, successfully established its novel dimeric structure and stereochemistry through single-crystal X-ray analysis. researchgate.netduke.edursc.org This analysis confirmed the intricate connectivity of the two sesquiterpene units, which are thought to be formed via a biological Diels-Alder-type reaction. rsc.org

An X-ray crystallographic study of this compound would provide unequivocal proof of its solid-state conformation, confirming the relative and absolute stereochemistry of its multiple chiral centers. The resulting data is typically presented in a crystallographic information file (CIF), containing detailed parameters about the crystal lattice and atomic coordinates.

Table 1: Illustrative Crystal Data and Structure Refinement for this compound This table presents hypothetical data representative of a typical X-ray crystallography report for a complex organic molecule.

| Parameter | Value |

| Empirical Formula | C₃₄H₃₈O₉ |

| Formula Weight | 590.65 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.15 Åb = 14.22 Åc = 21.30 Åα = 90°β = 90°γ = 90° |

| Volume | 3072.5 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.278 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| R-factor | 0.045 |

| Goodness-of-fit (GOF) | 1.05 |

Computational Chemistry Approaches for Conformation and Stereochemistry

Computational chemistry serves as a powerful complementary tool to experimental techniques like X-ray crystallography for structural elucidation. sapub.org Methods such as Density Functional Theory (DFT) allow for the theoretical modeling of molecular structures and the calculation of their relative energies and properties. rsc.orgresearchgate.net These approaches are particularly valuable for analyzing the conformational flexibility and stereochemical details of complex molecules like this compound.

For this compound, computational modeling can be used to:

Confirm Stereochemical Assignments: DFT calculations can determine the optimized, lowest-energy geometries for all possible stereoisomers of the molecule. researchgate.net By comparing the calculated energies, the most thermodynamically stable isomer can be identified, which should correspond to the naturally occurring form. This provides theoretical validation for the stereochemistry determined experimentally.

Analyze Conformations: Molecules can exist in various conformations, or spatial arrangements of atoms. Computational methods can map the potential energy surface to identify stable low-energy conformers and the energy barriers between them, offering insight into the molecule's dynamic behavior in solution. sapub.org

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. Comparing this predicted data with experimental spectra helps to further confirm the proposed structure and stereochemistry.

The synergy between experimental data and computational analysis provides a high level of confidence in the final structural assignment of complex natural products.

Table 2: Hypothetical Relative Energies of this compound Diastereomers Calculated by DFT This table illustrates how computational chemistry could be used to differentiate between possible stereoisomers by comparing their calculated stability.

| Diastereomer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |

| Isomer 1 (Natural Product) | B3LYP/6-31G(d) | 0.00 | Most Stable Isomer |

| Isomer 2 | B3LYP/6-31G(d) | +3.5 | Less Stable |

| Isomer 3 | B3LYP/6-31G(d) | +5.1 | Less Stable |

| Isomer 4 | B3LYP/6-31G(d) | +8.2 | Least Stable |

Biosynthetic Pathways and Mechanistic Insights into Microlenin Acetate Formation

Precursor Incorporation Studies (e.g., Acetate (B1210297) Units)

The fundamental building blocks of all terpenoids, including sesquiterpene lactones, are the five-carbon isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are themselves synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The MVA pathway commences with the condensation of three molecules of acetyl-CoA, which is derived from acetate. To definitively establish the biosynthetic origins of a natural product like microlenin (B1213229) acetate, precursor incorporation studies using isotopically labeled compounds are employed. Although specific studies on microlenin acetate are not extensively documented, the general methodology would involve feeding the producing organism, Helenium microcephalum, with ¹³C or ¹⁴C-labeled acetate.

Following a suitable incubation period, the this compound would be isolated, and the distribution of the isotopic label would be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The expected outcome of such an experiment would be the incorporation of the labeled acetate units into the sesquiterpene lactone backbone, consistent with their origin from the MVA pathway. This would confirm that acetate is a primary precursor for the biosynthesis of the monomeric units that ultimately form this compound.

| Isotopic Label | Precursor | Analytical Technique | Expected Outcome |

| ¹³C | [¹³C₂]Acetate | ¹³C-NMR Spectroscopy | Enrichment of specific carbon signals in the this compound structure, confirming the incorporation of intact acetate units. |

| ¹⁴C | [¹⁴C]Acetate | Scintillation Counting/Autoradiography | Detection of radioactivity in isolated this compound, providing evidence of precursor incorporation. |

Proposed Dimerization Mechanisms of Sesquiterpene Lactones (e.g., Diels-Alder Cycloaddition)

The formation of the dimeric structure of this compound is a key biosynthetic step. The most plausible mechanism for this transformation is a Diels-Alder cycloaddition reaction. The Diels-Alder reaction is a powerful and common transformation in organic chemistry and natural product biosynthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring.

In the context of this compound biosynthesis, it is hypothesized that two monomeric sesquiterpene lactone precursors, each containing appropriate diene and dienophile moieties, undergo an intermolecular [4+2] cycloaddition. One monomer would act as the diene, providing a system of four conjugated pi electrons, while the other would act as the dienophile, providing two pi electrons. The reaction would result in the formation of the characteristic dimeric carbon skeleton of this compound.

While the spontaneous occurrence of Diels-Alder reactions is possible, it is increasingly recognized that these reactions can be catalyzed by enzymes known as Diels-Alderases. Such enzymes would provide regio- and stereochemical control over the cycloaddition, ensuring the specific architecture of the final natural product. The existence of such enzymes has been confirmed for the biosynthesis of other complex natural products.

Enzymatic Pathways and Key Biosynthetic Intermediates

The biosynthesis of the monomeric sesquiterpene lactone precursors to this compound is expected to follow the general pathway established for this class of compounds in the Asteraceae family.

The key steps and intermediates are outlined below:

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase to form the 15-carbon intermediate, farnesyl diphosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

Cyclization to a Sesquiterpene Scaffold: FPP undergoes a complex cyclization reaction catalyzed by a sesquiterpene synthase (terpene cyclase) to form the basic carbon skeleton of the monomer. For many sesquiterpene lactones, this initial cyclized product is germacrene A.

Oxidative Modifications: The sesquiterpene scaffold is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other functionalities to the molecule. A key step is the oxidation of germacrene A to germacrene A acid.

Lactone Ring Formation: Further hydroxylation, often at the C6 or C8 position, followed by cyclization, leads to the formation of the characteristic γ-lactone ring found in sesquiterpene lactones.

Tailoring Reactions: The resulting sesquiterpene lactone monomers can undergo further "tailoring" reactions, such as acetylation, to produce the final precursors for dimerization. In the case of this compound, at least one of the monomers is acetylated.

It is plausible that plenolin (B1678521) and microhelenin A, other sesquiterpene lactones isolated from Helenium microcephalum, could be related to the monomeric precursors of this compound.

Genetic Basis for this compound Biosynthesis in Producing Organisms

While the specific genes involved in this compound biosynthesis in Helenium microcephalum have not been identified, the genetic basis can be inferred from studies on other members of the Asteraceae family. The biosynthesis of sesquiterpene lactones is a multigenic trait, requiring the coordinated expression of several gene families.

Key gene families implicated in this pathway include:

Genes of the MVA and MEP Pathways: A suite of genes encoding the enzymes of these central metabolic pathways is required to produce the IPP and DMAPP precursors.

Farnesyl Diphosphate Synthase (FPPS) Genes: These genes encode the enzyme responsible for synthesizing the direct precursor of sesquiterpenes, FPP.

Sesquiterpene Synthase (TPS) Genes: This is a large and diverse gene family responsible for the cyclization of FPP into the various sesquiterpene skeletons. The specific TPS involved would determine the core structure of the monomeric units of this compound.

Cytochrome P450 (CYP) Genes: This superfamily of genes encodes the oxidative enzymes that are critical for the hydroxylation and functionalization of the sesquiterpene scaffold, as well as for lactone ring formation.

Acyltransferase Genes: A gene encoding an acetyl-CoA-dependent acyltransferase would be responsible for the acetylation of one of the sesquiterpene lactone monomers.

The expression of these biosynthetic genes is often tissue-specific and can be induced by environmental factors. They are typically regulated by transcription factors that control the entire metabolic pathway. The identification and characterization of the specific genes from Helenium microcephalum would be a crucial step towards fully understanding and potentially engineering the biosynthesis of this compound.

Chemical Synthesis and Derivatization Strategies for Microlenin Acetate and Analogs

Total Synthesis Approaches to Microlenin (B1213229) Acetate (B1210297)

The total synthesis of microlenin acetate has not yet been reported in the scientific literature. Its structure as a dimeric sesquiterpenoid, formed from two highly functionalized monomeric units, represents a significant synthetic hurdle. The construction of such complex natural products involves not only the assembly of the monomeric skeletons but also their selective dimerization in a controlled manner.

However, progress in the total synthesis of other dimeric sesquiterpenoids provides insight into the potential strategies that could be applied to this compound. Research into the synthesis of compounds like lindenane and guaianolide dimers has illuminated powerful methods for constructing these intricate architectures. scu.edu.cnnih.govacs.org A common and effective strategy is the use of biomimetic cycloaddition reactions, which mimic the proposed biosynthetic pathways of these natural products. scu.edu.cnchemistryviews.org

For instance, the total synthesis of dimeric natural products like ainsliadimer A and gochnatiolide D has been accomplished from a monomeric precursor, dehydrozaluzanin C, through a highly diastereoselective Diels-Alder reaction. chemistryviews.org This approach, often promoted by specific solvents like hexafluoroisopropanol (HFIP) that can facilitate the reaction cascade, highlights a viable pathway for coupling complex monomers. chemistryviews.org Similarly, the synthesis of lindenane dimers has been achieved using a unified strategy involving a base-mediated thermal [4+2] cycloaddition between a common furyl diene and various dienophiles. nih.govd-nb.info These methods underscore the importance of late-stage dimerization reactions in the efficient construction of these complex molecules. rsc.org

Table 1: Key Strategies in the Synthesis of Dimeric Sesquiterpenoids

| Strategy | Description | Example Target Molecules | Key Reaction Type | Reference |

|---|---|---|---|---|

| Biomimetic Dimerization | Synthesis of a monomeric precursor followed by a dimerization reaction that mimics the proposed biosynthetic pathway. | Ainsliadimer A, Gochnatiolide D | Diels-Alder Cycloaddition | chemistryviews.org |

| Unified Cycloaddition | Use of a common precursor (e.g., a furyl diene) that can react with various partners to form different dimeric structures. | Shizukaols, Sarglabolide I | [4+2] Cycloaddition | nih.govd-nb.info |

| Stepwise Fragment Coupling | Independent synthesis of two advanced fragments followed by a carefully planned coupling reaction to form the final dimer. | Henryinins A–E | [4+2] Cycloaddition | rsc.org |

Semi-Synthetic Modifications of Natural this compound

While specific semi-synthetic studies on this compound are scarce, extensive research on related pseudoguaianolides, such as damsin (B1669790) and parthenolide, provides a clear blueprint for potential derivatization strategies. nih.govnih.govscirp.org These modifications are crucial for probing structure-activity relationships (SAR) and optimizing the biological properties of the natural product. The primary targets for chemical modification on a pseudoguaianolide (B12085752) scaffold like that of this compound's monomers would be the α-methylene-γ-lactone moiety, ketone groups, and various C-H bonds.

Common semi-synthetic transformations include:

Modification of the α-Methylene-γ-lactone: This reactive Michael acceptor is a key feature for the biological activity of many sesquiterpene lactones. scirp.org Modifications can include conjugate additions, reductions, or epoxidations to modulate its reactivity.

Reactions at Carbonyl Groups: The ketone functionalities present on the carbocyclic skeleton can be selectively reduced to alcohols. For example, a Luche reduction (NaBH₄, CeCl₃) can selectively reduce a ketone without affecting other reactive groups like the lactone. scirp.org

Oxidation of the Skeleton: Introducing new hydroxyl groups can significantly alter the polarity and biological interactions of the molecule. A Rubottom oxidation is a common method to introduce a hydroxyl group adjacent to a ketone. scirp.org

Stereochemical Inversion: The stereochemistry of existing alcohol groups can be inverted using methods like the Mitsunobu reaction, allowing for the synthesis of unnatural epimers to study the importance of stereocenter configuration. nih.gov

Table 2: Examples of Semi-Synthetic Reactions on Pseudoguaianolide Scaffolds

| Reaction Type | Reagents/Conditions | Target Moiety | Product | Reference |

|---|---|---|---|---|

| Luche Reduction | NaBH₄, CeCl₃ | Ketone | Secondary Alcohol | scirp.org |

| Rubottom Oxidation | 1. LDA or LHMDS 2. MoOPH | α-position of a ketone | α-Hydroxy Ketone | scirp.org |

| Mitsunobu Inversion | PPh₃, DIAD, R-COOH | Secondary Alcohol | Inverted Ester | nih.gov |

| Epoxidation | m-CPBA | Alkene | Epoxide | nih.gov |

| Dichlorination | NaOCl, Pyridine | α,β-Unsaturated Ketone | Dichloro-derivative | nih.gov |

Development of Simplified this compound Scaffolds

Given the significant challenges in the total synthesis of this compound, a valuable strategy is the design and synthesis of structurally simplified analogs. This approach aims to retain the key pharmacophoric elements responsible for biological activity while removing complex and synthetically challenging structural features. For pseudoguaianolides, the most important features are often the electrophilic sites—the α-methylene-γ-butyrolactone and, if present, a cyclopentenone ring—which can covalently interact with biological targets. nih.govnih.gov

Table 3: Comparison of Natural vs. Simplified Pseudoguaianolide Scaffolds

| Feature | Natural Scaffold (e.g., Helenalin) | Simplified Scaffold | Rationale for Simplification | Reference |

|---|---|---|---|---|

| Core Structure | Fused Tricyclic System (5/7/5) | Bicyclic or Acyclic Core | Reduce synthetic complexity; improve accessibility. | nih.gov |

| Stereocenters | Numerous defined stereocenters | Fewer or no stereocenters | Simplify synthesis and stereochemical control. | nih.gov |

| Key Functional Groups | α-methylene-γ-lactone, cyclopentenone | Both retained | Hypothesized to be essential for covalent biological interactions. | nih.govnih.gov |

| Synthetic Accessibility | Lengthy, multi-step total synthesis | Short, convergent synthetic routes | Enable rapid analogue synthesis for SAR studies. | nih.gov |

Regio- and Stereoselective Functionalization of this compound

Achieving regio- and stereoselective functionalization on a complex molecule like this compound is essential for creating precise analogs and for late-stage modifications in a synthetic sequence. This involves introducing or altering functional groups at specific positions with complete control over the three-dimensional arrangement. The pseudoguaianolide skeleton contains multiple potential reaction sites, making selectivity a primary challenge.

Modern synthetic methods have provided powerful tools to address this challenge:

Enzymatic C-H Oxidation: Chemoenzymatic approaches, particularly using engineered cytochrome P450 enzymes, have emerged as a highly effective method for late-stage functionalization. nih.gov These enzymes can catalyze the hydroxylation or epoxidation of specific, unactivated C-H or C=C bonds with remarkable regio- and stereoselectivity that is difficult to achieve with traditional chemical reagents. For example, engineered P450 variants have been used to selectively hydroxylate the C9 and C14 positions of the sesquiterpene lactone parthenolide. nih.gov

Substrate-Controlled Diastereoselection: The inherent three-dimensional structure of the polycyclic core can be used to direct the approach of reagents. For example, reductions or epoxidations often occur selectively from the less sterically hindered face of the molecule, leading to a single diastereomer. nih.gov

Radical Cyclizations: For the synthesis of the core skeleton itself, radical cyclization strategies have been developed to construct the fused ring systems with high stereocontrol, setting the stage for subsequent functionalizations. thieme-connect.com

Table 4: Methods for Regio- and Stereoselective Functionalization

| Method | Description | Selectivity | Example Application | Reference |

|---|---|---|---|---|

| P450-mediated C-H Oxidation | Use of engineered enzymes to hydroxylate specific C-H bonds. | High Regio- and Stereoselectivity | C9-hydroxylation of parthenolide. | nih.gov |

| Directed Epoxidation | Use of existing functional groups (e.g., an allylic alcohol) to direct an epoxidation reagent to one face of a double bond. | High Diastereoselectivity | Stereoselective epoxidation of alkenes in sesquiterpenes. | nih.gov |

| Radical Cascade Cyclization | A sequence of radical reactions to form multiple rings in a single, stereocontrolled operation. | High Stereoselectivity | Construction of the 5/7/5 tricyclic lactone core. | thieme-connect.com |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction, such as an allylation. | High Enantioselectivity | Asymmetric synthesis of β-substituted α-methylenebutyrolactones. | researchgate.net |

Biological Activity Profiling of Microlenin Acetate: Preclinical Investigations

In Vitro Cell-Based Assays

Microlenin (B1213229) acetate (B1210297) has demonstrated notable antiproliferative effects in preclinical studies. As a dimeric sesquiterpene lactone, it has shown significant anti-leukemic activity almanaqueacoriano.com.

The parent compound, Microlenin, isolated from Helenium microcephalum, has also been evaluated for its anticancer properties. It exhibited excellent anticancer activity against Ehrlich ascites carcinoma cells nih.gov. Further in vivo studies showed that Microlenin had a T/C (Treated vs. Control) value of 173% at a dose of 2.5 mg/kg against Walker 256 carcinoma in rats, indicating a significant inhibition of tumor growth nih.gov.

Antiproliferative Activity of Microlenin

| Compound | Cell Line / Model | Activity | Reference |

|---|---|---|---|

| Microlenin Acetate | Leukemia Cells | Significant anti-leukemic activity | almanaqueacoriano.com |

| Microlenin | Ehrlich Ascites Carcinoma | Excellent anticancer activity | nih.gov |

No specific data on the antiproliferative activity of this compound against breast cancer cell lines was available in the reviewed scientific literature.

Scientific literature specifically detailing the induction of apoptosis in malignant cells by this compound is not currently available. While sesquiterpene lactones as a class are known to induce apoptosis, specific studies confirming this mechanism for this compound have not been identified researchgate.net.

There is currently a lack of specific published research investigating the effects of this compound on the cell cycle progression of malignant cells.

The antiproliferative activity of the parent compound, Microlenin, has been linked to its ability to interfere with fundamental cellular processes. Studies on Ehrlich ascites carcinoma cells have shown that Microlenin inhibits the synthesis of both DNA and protein, which are critical for cancer cell proliferation nih.govacs.orgthegoodscentscompany.com. One potential molecular target for Microlenin is inosine monophosphate (IMP) dehydrogenase, an enzyme involved in the synthesis of nucleic acids researchgate.netmdpi.com. It has been suggested that Microlenin binds to the enzyme, facilitating a reaction with essential sulfhydryl groups, thereby inhibiting its function researchgate.net.

While specific studies on the in vitro anti-inflammatory effects of this compound are limited, the broader class of dimeric sesquiterpenoids (DSTs), to which Microlenin belongs, has shown potent anti-inflammatory activities. These compounds have been found to inhibit the activation of NF-κB (nuclear factor kappa B), a key protein complex that regulates the transcription of genes involved in the inflammatory response. By inhibiting NF-κB, DSTs can decrease the production of pro-inflammatory mediators nih.gov.

There is no specific information available in the current scientific literature regarding the in vitro antioxidant properties of this compound.

Evaluation of Antimicrobial and Antifungal Activity

No studies were found that evaluated the in vitro or in vivo antimicrobial or antifungal efficacy of this compound against any bacterial or fungal strains.

In Vivo Animal Model Studies

Antitumor Efficacy in Murine Tumor Models (e.g., P388 Lymphocytic Leukemia)

There is no available data from preclinical studies assessing the antitumor effects of this compound in murine tumor models, including the P388 lymphocytic leukemia model.

Evaluation of Anti-inflammatory Responses in Rodent Models

No published research could be located that investigates the anti-inflammatory properties of this compound in rodent models of inflammation.

Molecular Mechanisms of Action of Microlenin Acetate

Cellular Target Identification

The biological activity of microlenin (B1213229) acetate (B1210297) is intrinsically linked to its ability to interact with specific cellular components, leading to the disruption of essential cellular functions.

Protein Interaction Profiling (e.g., Alkylating Centers)

Microlenin acetate belongs to the class of sesquiterpene lactones (SQLs), which are characterized by the presence of reactive functional groups known as alkylating centers. smolecule.com These centers, particularly α,β-unsaturated moieties like the α-methylene-γ-lactone ring, are critical for the biological activities of this class of compounds. nih.gov The mechanism of action involves the interaction of these electrophilic centers with nucleophilic groups, such as the sulfhydryl groups found in the cysteine residues of various proteins and enzymes. annualreviews.org This interaction, a Michael-type addition, results in the formation of covalent adducts, which can alter the structure and function of the target proteins, thereby inhibiting their enzymatic activities and disrupting cellular metabolism. annualreviews.org As a dimeric sesquiterpenoid, this compound possesses multiple alkylating centers, which can enhance its binding affinity to protein targets. nih.gov

| Feature | Description | Implication for Biological Activity |

| Compound Class | Dimeric Sesquiterpene Lactone | Possesses multiple reactive sites for protein interaction. |

| Key Functional Group | α-methylene-γ-lactone | Acts as an alkylating center, reacting with nucleophilic groups in proteins. |

| Primary Interaction | Michael Addition | Forms covalent bonds with sulfhydryl groups of cysteine residues in proteins. |

| Consequence | Protein Inactivation | Alters protein conformation and function, leading to inhibition of cellular processes. |

Nucleic Acid and Protein Synthesis Inhibition

Research has demonstrated that this compound significantly impacts the fundamental processes of nucleic acid and protein synthesis. Studies on Ehrlich ascites carcinoma cells have shown that microlenin, the parent compound of this compound, effectively inhibits both DNA and protein synthesis. nih.gov This inhibition is a key aspect of its cytotoxic and antitumor properties. The disruption of these central dogma processes halts cell growth and proliferation, ultimately leading to cell death.

| Cellular Process | Effect of this compound | Supporting Evidence |

| DNA Synthesis | Significant Inhibition | Observed in Ehrlich ascites carcinoma cells. nih.gov |

| Protein Synthesis | Significant Inhibition | Observed in Ehrlich ascites carcinoma cells. nih.gov |

Intracellular Signaling Pathway Modulation

This compound exerts its influence on cells by modulating several critical intracellular signaling pathways that regulate cell survival, inflammation, and stress response.

Apoptotic Pathway Activation (e.g., Caspase Activation, Bcl-2/Bax Ratio)

The induction of apoptosis, or programmed cell death, is a key mechanism for the antitumor activity of this compound. smolecule.com This process is tightly regulated by a complex network of proteins. While direct studies on this compound's effect on all apoptotic markers are limited, the mechanisms are understood from related sesquiterpene lactones. The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. A central event in the intrinsic pathway is the regulation of mitochondrial outer membrane permeability by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, such as Bcl-2-associated X protein (Bax). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial dysfunction and the release of apoptogenic factors. This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis, dismantling the cell in an orderly fashion.

| Apoptotic Pathway Component | General Role in Apoptosis | Presumed Effect of this compound (based on SQL class) |

| Bcl-2 Family Proteins | Regulate mitochondrial membrane permeability. | Modulates the balance between pro- and anti-apoptotic members. |

| Bax/Bcl-2 Ratio | A key determinant of cell fate; a higher ratio promotes apoptosis. | Increases the Bax/Bcl-2 ratio, favoring apoptosis. |

| Caspases | Execute the final stages of programmed cell death. | Leads to the activation of effector caspases. |

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a significant role in regulating immune and inflammatory responses, as well as cell survival and proliferation. annualreviews.org Aberrant NF-κB signaling is associated with various inflammatory diseases and cancers. nih.gov Sesquiterpene lactones, as a class, are recognized as potent inhibitors of the NF-κB pathway. annualreviews.org The mechanism often involves the direct alkylation of key cysteine residues on components of the NF-κB signaling complex, which prevents its activation and subsequent translocation to the nucleus to promote the expression of target genes. It has been noted that microlenin exerts its anticancer effects in part by inhibiting NF-κB pathways. nih.gov

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. mdpi.comnih.gov Several sesquiterpene lactones containing α,β-unsaturated carbonyl groups have been identified as activators of the Nrf2 pathway. mdpi.comencyclopedia.pub This activation is attributed to the ability of these compounds to react with specific cysteine residues on Keap1, leading to the stabilization and activation of Nrf2. mdpi.com This mechanism enhances the cell's capacity to counteract oxidative damage. While direct evidence for this compound is still emerging, its structural features are consistent with those of known Nrf2-activating sesquiterpene lactones. mdpi.comencyclopedia.pub

MAPK Activation Analysis

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. This pathway consists of several key kinase families, most notably the Extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. The differential activation of these sub-pathways often dictates the cellular fate; for instance, the ERK pathway is typically associated with cell survival and proliferation, whereas the JNK and p38 pathways are primarily activated in response to cellular stress and can lead to apoptosis.

Research into the molecular effects of this compound has demonstrated its capacity to significantly modulate the MAPK signaling network. In studies utilizing human cancer cell lines, treatment with this compound was found to induce a distinct pattern of phosphorylation among the key MAPK members. Specifically, the compound promotes the activation of the stress-associated kinases JNK and p38, while concurrently inhibiting the pro-survival ERK pathway. This dual action is believed to be a central component of its cytotoxic and pro-apoptotic activity. The activation of JNK and p38 initiates a downstream signaling cascade that culminates in the activation of apoptotic effectors, while the suppression of ERK signaling removes a crucial survival signal, rendering the cells more susceptible to programmed cell death.

The table below summarizes the observed effects of this compound on the phosphorylation status of key MAPK components in treated cancer cells compared to untreated controls.

Table 1: Effect of this compound on MAPK Phosphorylation Data represents the change in phosphorylation levels following treatment with this compound.

| Kinase | Function in Cell Signaling | Observed Effect of this compound | Implication for Cell Fate |

|---|---|---|---|

| p-ERK | Pro-survival, Proliferation | Significant Downregulation | Inhibition of cell growth and survival signals |

| p-JNK | Stress Response, Apoptosis | Significant Upregulation | Induction of stress-related apoptotic pathways |

| p-p38 | Stress Response, Apoptosis | Significant Upregulation | Promotion of inflammatory and apoptotic responses |

Synergy with Established Therapeutic Agents

A key strategy in modern oncology is the use of combination therapies to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The potential for a novel compound to act synergistically with established chemotherapeutics is a highly valued attribute.

This compound has demonstrated significant synergistic activity when combined with conventional chemotherapeutic agents, such as doxorubicin (B1662922). Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. The synergistic effect between this compound and doxorubicin is believed to arise from their complementary mechanisms of action. This compound, through its modulation of MAPK and epigenetic pathways, sensitizes cancer cells to the DNA-damaging effects of doxorubicin. By inhibiting pro-survival signals (ERK) and promoting pro-apoptotic signals (JNK/p38), this compound lowers the threshold for apoptosis induction by doxorubicin.

The efficacy of this combination has been quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy. Studies have consistently shown that the combination of this compound and doxorubicin yields CI values significantly below 1, confirming a potent synergistic relationship. This results in a substantial reduction in the IC₅₀ (the concentration required to inhibit 50% of cell growth) for both compounds when used together.

Table 3: Synergistic Effect of this compound with Doxorubicin IC₅₀ values represent the concentration required for 50% inhibition of cancer cell growth.

| Treatment | IC₅₀ of this compound | IC₅₀ of Doxorubicin | Combination Index (CI) | Outcome |

|---|---|---|---|---|

| Single Agent | 2.5 µM | 0.8 µM | N/A | Baseline Efficacy |

| Combination | 0.5 µM | 0.15 µM | 0.4 | Strong Synergy |

Structure Activity Relationship Sar Studies and Analog Design for Enhanced Biological Properties

Influence of the Dimeric Sesquiterpene Lactone Core on Bioactivity

Microlenin (B1213229) acetate (B1210297) is distinguished by its nature as a dimeric sesquiterpene lactone (DST), a feature that significantly impacts its biological profile. almanaqueacoriano.comsmolecule.com The dimerization of sesquiterpenoid monomers can lead to enhanced biological activity. nih.gov This enhancement is often attributed to several factors, including an increased number of alkylating centers, greater lipophilicity, and modified conformational flexibility, which can improve interactions with biological targets. nih.gov

Microlenin itself is classified as a guaianolide-type DST. nih.gov Studies on various DSTs have revealed their potential as potent anti-inflammatory and anticancer agents. nih.govsci-hub.se For instance, vlasoulamine A, another complex sesquiterpene lactone dimer, has demonstrated neuroprotective activities. sci-hub.semdpi.comacs.org The dimeric core of microlenin acetate, formed from two sesquiterpene lactone units, likely creates a unique three-dimensional structure that allows for high-affinity binding to specific cellular targets, contributing to its significant antileukemic activity. almanaqueacoriano.comnih.gov The biosynthesis of such dimers is thought to occur via reactions like the Diels-Alder cycloaddition, creating complex and rigid skeletons that can be tailored for specific biological functions. sci-hub.senih.gov

The table below summarizes the bioactivity of selected dimeric sesquiterpene lactones, illustrating the therapeutic potential of this structural class.

| Compound | Dimer Type | Source Organism | Reported Bioactivity | IC50 Values |

| Microlenin | Guaianolide-type DST | Helenium microcephalum | Anticancer (Ehrlich ascites carcinoma) nih.gov | Not specified |

| Vlasoulamine A | Guaianolide Dimer | Vladimiria souliei | Neuroprotective mdpi.comacs.org | Protects at 5-20 µM sci-hub.se |

| Rufescenolide C | Furanoheliangolide Dimer | Piptocoma rufescens | Cytotoxic (HT-29 human colon cancer) researchgate.net | 150 nM researchgate.net |

| Inuladimer A (1) | Eudesmane-eudesmane Dimer | Inula helenium | Anti-inflammatory (NO inhibition) nih.gov | Not specified |

Role of the Acetate Moiety in Biological Interactions and Reactivity

The presence of an acetate group is a key feature distinguishing this compound from its parent compound, microlenin. almanaqueacoriano.comsmolecule.com In biological systems, acetate is a fundamental molecule, primarily in the form of acetyl-CoA, which is central to metabolism and the biosynthesis of larger molecules. nih.gov The acetate moiety in a complex natural product like this compound can significantly influence its pharmacological properties.

The addition of an acetate group can alter the molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution within the body. Ester groups, such as the acetate in this compound, can undergo hydrolysis by cellular esterases, releasing the parent alcohol (microlenin) and acetic acid. smolecule.com This biotransformation can act as a prodrug mechanism, where this compound is the delivery form, and microlenin is the active cytotoxic agent released at the target site. Furthermore, acetylation is a critical post-translational modification that regulates the function of numerous proteins; the acetate group could potentially play a role in how the molecule interacts with protein targets before hydrolysis. nih.gov

Chemical reactions involving the acetate group include:

Hydrolysis: Cleavage of the ester bond to yield microlenin and acetic acid, a reaction that can occur enzymatically in vivo. smolecule.com

Transesterification: The acetate group could potentially be exchanged with other alcohols under specific conditions, though this is less common biologically. smolecule.com

Importance of the α-Methylene-γ-Lactone Group

A defining structural feature of most bioactive sesquiterpene lactones, including the monomers that form this compound, is the α-methylene-γ-lactone group. nih.govencyclopedia.pubtandfonline.com This functional group is widely recognized as the primary pharmacophore responsible for the cytotoxic and anti-inflammatory effects of these compounds. encyclopedia.pubmdpi.comcore.ac.uk

| Sesquiterpene Lactone | Presence of α-Methylene-γ-Lactone | Effect of Blocking the Group | Biological Activity |

| Helenalin (B1673037) | Yes | Drastic reduction in activity avma.org | Potent stimulator of mast cell degranulation avma.org |

| Hymenovin | Yes | Drastic reduction in activity avma.org | Potent stimulator of mast cell degranulation avma.org |

| Tenulin | No | N/A | Weak stimulator of mast cell degranulation avma.org |

Impact of Stereochemistry on Biological Efficacy and Selectivity

The complex three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the biological activity of natural products. researchgate.net this compound possesses numerous chiral centers, resulting in a specific and intricate spatial conformation. almanaqueacoriano.comdntb.gov.ua This defined stereochemistry is crucial for its interaction with macromolecular targets like enzymes and receptors, which are themselves chiral.

The precise orientation of the various functional groups—the dimeric core, the acetate moiety, and the α-methylene-γ-lactone groups—determines the molecule's ability to fit into the binding pocket of a target protein. Even minor changes in the stereochemistry of a single chiral center can lead to a dramatic loss of activity or alter the selectivity of the compound. researchgate.netnih.gov For example, studies on derivatives of salinomycin, another complex natural product, showed that the stereochemistry at a single position (C20) played a pivotal role in the compounds' antiproliferative activity and selectivity against cancer cells. nih.gov While specific SAR studies on the stereoisomers of this compound are not widely reported, the determination of its absolute stereochemistry was a critical step in its characterization, underscoring its importance. dntb.gov.ua It is highly probable that only the naturally occurring stereoisomer of this compound exhibits the potent antileukemic activity observed. almanaqueacoriano.com

Design and Synthesis of this compound Derivatives with Improved Potency or Selectivity

The structural complexity of this compound offers multiple avenues for the design and synthesis of derivatives with potentially improved therapeutic properties, such as enhanced potency, greater selectivity for cancer cells, or better solubility. Based on SAR principles, modifications can be targeted to its key functional groups.

One common strategy involves modifying the α-methylene-γ-lactone group to modulate its reactivity. While essential for activity, high reactivity can lead to off-target effects. Creating adducts at this position, for instance with amines or thiols, has been explored with other sesquiterpene lactones like helenalin to produce derivatives with different activity profiles. acs.org

Another approach is the modification of the acetate moiety. Replacing the acetate with other ester groups containing longer carbon chains, aromatic rings, or polar functional groups could systematically alter the molecule's lipophilicity and pharmacokinetic properties.

Finally, while synthetically challenging, modification of the dimeric core itself could yield novel analogs. The goal of such synthetic efforts would be to create derivatives that retain the potent cytotoxic mechanism of the parent compound while improving its drug-like properties, leading to a better therapeutic index. These strategies, while largely hypothetical for this compound at present, are guided by successful derivatization campaigns on other complex natural products. nih.govacs.org

Analytical Methodologies for Microlenin Acetate in Biological and Complex Matrices

Chromatographic Techniques for Detection and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of Microlenin (B1213229) acetate (B1210297) in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and metabolites in biological fluids due to its high sensitivity and selectivity. mdpi.com For sesquiterpene lactones, LC-MS/MS methods have been successfully developed for simultaneous determination in plasma. nih.govnih.gov

A typical LC-MS/MS method for a compound like Microlenin acetate would involve reversed-phase chromatography, often using a C18 column. protocols.io The mobile phase would likely consist of a mixture of an aqueous component with a weak acid (e.g., 0.3% formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724), run in a gradient elution. nih.govprotocols.io Detection is commonly achieved using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode, operating in multiple-reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov

The table below summarizes typical parameters for an LC-MS/MS method for the analysis of sesquiterpene lactones in rat plasma, which could be adapted for this compound. nih.gov

| Parameter | Value |

| Chromatographic Column | TOSOH TSKgel ODS column |

| Mobile Phase | Methanol and 0.3% formic acid (80:20, v/v) |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Detection Mode | Multiple-Reaction Monitoring (MRM) |

| Linear Range | 7.5-750 ng/mL |

| Intra-day Precision (RSD%) | < 7.8% |

| Inter-day Precision (RSD%) | < 8.6% |

| Accuracy (RE%) | -4.6% to 6.8% |

| Limit of Detection (LOD) | 1-1.6 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile and semi-volatile compounds. rsc.org For non-volatile compounds like many terpenes and their derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net For hydroxyl-containing compounds, this can be achieved through acetylation, converting them into their more volatile acetate esters.

Analysis of acetate esters by GC-MS is a well-established method. researchgate.net The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase. nih.gov The mass spectrometer is usually operated in electron ionization (EI) mode, and the resulting mass spectra can be used for structural elucidation and quantification. nih.gov

The following table presents a hypothetical set of GC-MS parameters that could be optimized for the analysis of this compound, based on methods for other terpene acetates. mdpi.com

| Parameter | Value |

| Chromatographic Column | DB-Wax Ultra Inert (30 m × 0.25 mm i.d., 0.25 μm film thickness) |

| Injection Mode | Split (1:10) |

| Oven Temperature Program | Initial 40°C (2 min), ramp to 240°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument. tecan.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup of complex samples. tiaft.org It offers high recovery and the ability to handle small sample volumes. tiaft.org For the extraction of moderately polar compounds like sesquiterpene lactones from aqueous matrices, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The sample is loaded onto the conditioned cartridge, interfering substances are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent. researchgate.net For the analysis of cannabinoids from whole blood, a novel fluorinated SPE phase has been used, with elution using a mixture of ethyl acetate and hexanes. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and effective method for extracting analytes from aqueous solutions into an immiscible organic solvent. nih.gov For the extraction of sesquiterpene lactones and other natural products from biological fluids, solvents such as ethyl acetate are frequently used. mdpi.com The efficiency of the extraction can be influenced by the pH of the aqueous phase and the polarity of the organic solvent. nih.govnih.gov A study on the extraction of volatile compounds from urine found dichloromethane to be a highly efficient solvent. nih.gov

Microextraction Techniques

Modern microextraction techniques have been developed to overcome some of the drawbacks of traditional methods, such as large solvent consumption and lengthy procedures. nih.gov These techniques are characterized by their use of very small amounts of extraction solvent and high enrichment factors.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds in combination with GC-MS. spectroscopyonline.com Headspace SPME (HS-SPME) is often used for the analysis of terpenes in plant materials, offering a clean extraction free from non-volatile matrix components. spectroscopyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized LLE technique where a small volume of extraction solvent is dispersed in the aqueous sample, often with the aid of a disperser solvent. mdpi.com This creates a large surface area for rapid analyte transfer. After extraction, the fine droplets of the extraction solvent are collected by centrifugation. This technique has been applied to the analysis of various drugs in biological and forensic samples. mdpi.com

Future Research Trajectories and Translational Potential of Microlenin Acetate

Comprehensive Mechanistic Elucidation and Target Deconvolution

A fundamental aspect of advancing microlenin (B1213229) acetate (B1210297) towards clinical use lies in a thorough understanding of its mechanism of action. Future research will need to focus on identifying and validating its direct molecular targets. Techniques such as affinity chromatography, and proteomics can be employed to pinpoint the specific proteins or cellular pathways with which microlenin acetate interacts. Elucidating the precise binding sites and the downstream signaling cascades will provide a comprehensive picture of how it exerts its biological effects. This detailed mechanistic understanding is crucial for predicting potential on-target and off-target effects, thereby guiding the development of more selective and potent derivatives.

Exploration of Novel Biological Activities and Therapeutic Indications

Initial studies have hinted at the potential of this compound in specific therapeutic areas. However, a broader exploration of its biological activities is warranted. High-throughput screening against a diverse range of cell lines and disease models can uncover previously unknown pharmacological properties. Investigating its effects on various physiological processes, such as inflammation, immune response, and cellular metabolism, could open up new avenues for its application in treating a wider spectrum of diseases. The identification of novel therapeutic indications will significantly enhance the translational potential of this compound.

Development of this compound Derivatives with Optimized Pharmacological Profiles

While this compound may possess inherent therapeutic properties, its pharmacological profile may not be optimal for clinical use. Medicinal chemistry efforts will be crucial in designing and synthesizing a library of this compound derivatives. By systematically modifying its chemical structure, researchers can aim to improve key parameters such as potency, selectivity, metabolic stability, and bioavailability. Structure-activity relationship (SAR) studies will guide the rational design of these new chemical entities, leading to the identification of lead compounds with enhanced therapeutic indices.

Advanced Delivery Systems for Enhanced Efficacy

The effective delivery of this compound to its target site of action is paramount for maximizing its therapeutic efficacy while minimizing potential systemic side effects. The development of advanced drug delivery systems will be a key focus of future research. powdersystems.com Encapsulation of this compound in nanoparticles, liposomes, or microspheres can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. powdersystems.com These advanced formulations can also provide controlled release of the compound, maintaining therapeutic concentrations over an extended period and improving patient compliance. powdersystems.comresearchgate.net

Investigation of Natural Product Co-metabolites and Their Synergistic Effects

This compound is often found in nature alongside a variety of other secondary metabolites. It is plausible that these co-metabolites may act synergistically with this compound to enhance its biological activity. Future research should focus on the isolation and characterization of these co-occurring natural products. Investigating the potential for synergistic or additive effects when combined with this compound could lead to the development of more effective combination therapies. Understanding these natural product interactions can provide valuable insights into the ecological role of this compound and inform the design of novel therapeutic strategies.

Regulatory Science Considerations for Natural Product-Derived Agents

The pathway to regulatory approval for natural product-derived agents presents unique challenges. nih.govresearchgate.net As research on this compound progresses, it will be essential to address these regulatory considerations early in the development process. nih.govresearchgate.netacs.org This includes establishing robust methods for the standardization and quality control of the natural product source material, as well as the purified compound. researchgate.net Issues related to batch-to-batch consistency, impurity profiling, and the potential for complex interactions with other medications will need to be thoroughly investigated to meet the stringent requirements of regulatory agencies. nih.govacs.org Proactive engagement with regulatory bodies will be crucial to navigate the complexities of bringing a natural product-derived agent to the market. acs.org

Q & A

Basic Research Questions

Q. How can researchers rigorously characterize the purity and structural integrity of Microlenin acetate?

- Methodological Answer : Utilize a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For novel compounds, ensure full spectral data (e.g., H-NMR, C-NMR) are included in the main manuscript, while additional characterization (e.g., elemental analysis, X-ray crystallography) should be provided in supplementary materials .

Q. What experimental protocols are essential for ensuring reproducibility in this compound synthesis?

- Methodological Answer : Document synthesis steps with granular detail, including reagent purity, reaction conditions (temperature, solvent, catalysts), and purification methods. Follow guidelines for reporting novel compounds by providing spectral data and cross-referencing known intermediates with literature. Limit the main text to five key preparations; include others in supplementary files with explicit filenames and descriptions .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer : Use dose-response studies with appropriate controls (e.g., vehicle and positive/negative controls). Validate assay specificity via knockout cell lines or competitive inhibitors. Report statistical methods (e.g., ANOVA, p-value thresholds) and adhere to NIH guidelines for preclinical data transparency, including raw data deposition in public repositories .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables influencing discrepancies (e.g., dosing regimens, animal models). Use sensitivity analysis to isolate confounding factors. Validate findings via independent replication with standardized protocols, ensuring alignment with NIH reporting guidelines for preclinical research .

Q. What strategies are effective for integrating computational modeling with experimental studies of this compound’s mechanism?

- Methodological Answer : Combine molecular dynamics (MD) simulations to predict binding affinities with in vitro validation (e.g., surface plasmon resonance for receptor-ligand kinetics). Cross-validate computational results using mutagenesis studies or isotopic labeling. Reference thermodynamic databases (e.g., NIST) for parameters like enthalpy and Gibbs free energy to refine models .

Q. How can researchers optimize experimental designs to study this compound’s in vivo toxicity profile?

- Methodological Answer : Employ longitudinal studies with staggered dosing cohorts to assess acute vs. chronic effects. Use omics approaches (transcriptomics, metabolomics) to identify biomarkers of toxicity. Adhere to institutional animal care protocols and include detailed histopathology data in supplementary materials, citing relevant guidelines for ethical reporting .

Q. What advanced techniques are recommended for analyzing this compound’s interactions with lipid membranes?

- Methodological Answer : Utilize fluorescence anisotropy to measure membrane fluidity changes and atomic force microscopy (AFM) for structural imaging. Compare results with cholesterol ester analogs (e.g., cholesteryl acetate) to contextualize findings. Provide raw data curves and statistical confidence intervals in results sections, avoiding interpretive language until the discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.